molecular formula C10H11ClN2O2 B1435108 Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate CAS No. 2098113-48-3

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate

Cat. No.: B1435108
CAS No.: 2098113-48-3
M. Wt: 226.66 g/mol
InChI Key: ITHFDWNDIYOINO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-6-cyclopropylpyridazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Comparison with Similar Compounds

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate can be compared with other pyridazine derivatives such as:

  • Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
  • Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
  • Ethyl 3-chloro-6-isopropylpyridazine-4-carboxylate

These compounds share similar structural features but differ in the substituents at the 6-position, which can significantly influence their chemical reactivity and biological activity . This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties .

Properties

IUPAC Name

ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHFDWNDIYOINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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